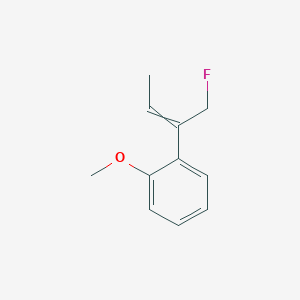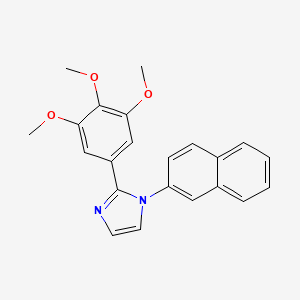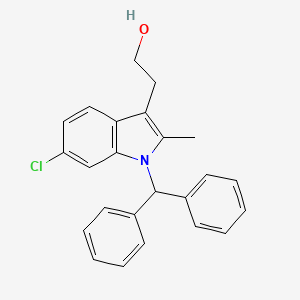
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 6th position, a diphenylmethyl group at the 1st position, and a methyl group at the 2nd position of the indole ring.
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroindole with diphenylmethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to a Friedel-Crafts alkylation reaction with methyl iodide to introduce the methyl group at the 2nd position. The final step involves the reduction of the carbonyl group to form the ethanol derivative.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The ethanol group can participate in addition reactions with electrophiles to form ethers or esters.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- can be compared with other similar compounds such as:
1H-Indole-3-ethanol, 5-chloro-: This compound has a chloro group at the 5th position instead of the 6th position, which may result in different chemical and biological properties.
1H-Indole-3-ethanol, 6-bromo-1-(diphenylmethyl)-2-methyl-: The presence of a bromo group instead of a chloro group can affect the reactivity and potency of the compound.
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-ethyl-: The substitution of a methyl group with an ethyl group at the 2nd position can influence the compound’s solubility and biological activity.
The uniqueness of 1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological effects compared to its analogs.
Eigenschaften
CAS-Nummer |
872675-04-2 |
|---|---|
Molekularformel |
C24H22ClNO |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
2-(1-benzhydryl-6-chloro-2-methylindol-3-yl)ethanol |
InChI |
InChI=1S/C24H22ClNO/c1-17-21(14-15-27)22-13-12-20(25)16-23(22)26(17)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,24,27H,14-15H2,1H3 |
InChI-Schlüssel |
ZOYTWKUIOLWZTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=C(C=C2)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
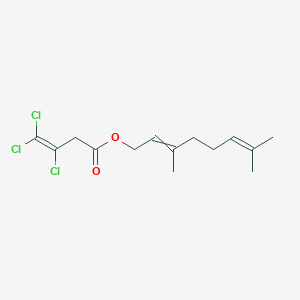
![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
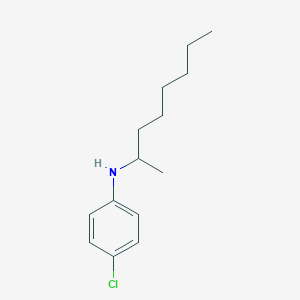
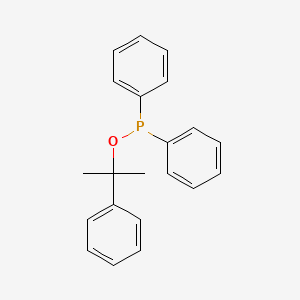
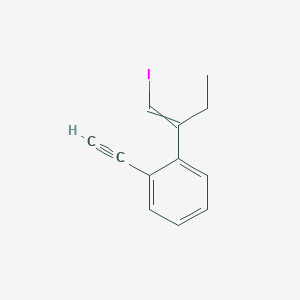
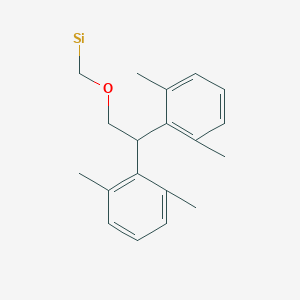
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
